molecular formula C8H9ClO B1365493 2-Chloro-4-methoxy-1-methylbenzene CAS No. 54788-38-4

2-Chloro-4-methoxy-1-methylbenzene

Cat. No.: B1365493
CAS No.: 54788-38-4
M. Wt: 156.61 g/mol
InChI Key: ZMZVVVASCILFJL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1-methylbenzene: is an organic compound with the molecular formula C8H9ClO . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the first position. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method to synthesize 2-Chloro-4-methoxy-1-methylbenzene involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Chlorination: Another method involves the chlorination of 4-methoxy-1-methylbenzene using chlorine gas in the presence of a catalyst like ferric chloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods:

  • Industrially, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-4-methoxy-1-methylbenzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction Reactions: The compound can also undergo reduction reactions, where the methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 2-Hydroxy-4-methoxy-1-methylbenzene.

    Oxidation: 2-Chloro-4-methoxybenzoic acid.

    Reduction: 2-Chloro-4-hydroxy-1-methylbenzene.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 2-Chloro-4-methoxy-1-methylbenzene is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of chlorinated aromatic compounds with biological systems.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with antimicrobial and anti-inflammatory properties.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins, which are utilized in coatings, adhesives, and sealants.

Mechanism of Action

Electrophilic Aromatic Substitution:

  • The compound undergoes electrophilic aromatic substitution reactions where the aromatic ring acts as a nucleophile and attacks electrophiles. The mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Molecular Targets and Pathways:

  • The methoxy and chlorine substituents on the benzene ring influence the electron density, making the compound more reactive towards electrophiles. The methyl group also contributes to the overall reactivity by donating electron density through hyperconjugation.

Comparison with Similar Compounds

  • 2-Chloro-1-methoxy-4-methylbenzene
  • 4-Chloro-2-methoxy-1-methylbenzene
  • 2-Chloro-4-methoxy-1-ethylbenzene

Comparison:

  • 2-Chloro-4-methoxy-1-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 2-Chloro-1-methoxy-4-methylbenzene , it has different electronic and steric properties, leading to variations in its chemical behavior and suitability for different synthetic routes.

Properties

IUPAC Name

2-chloro-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZVVVASCILFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426249
Record name 2-CHLORO-4-METHOXY-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54788-38-4
Record name 2-CHLORO-4-METHOXY-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxytoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Heat a solution of 3-chloro-4-methylphenol (15 g, 0.11 mol), iodomethane (9.8 mL, 0.16 mol), and potassium carbonate (22 g, 0.16 mol) in DMF (200 mL) to 50° C. and stir for 2 hr. Cool the reaction to room temperature and quench with 1N aqueous HCl. Extract the aqueous with diethyl ether (Et2O). Wash the organic with brine, dry over MgSO4, and filter. Remove the solvent to afford 16.4 g (100%) of the desired product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of PdCl2(dppf)-DCM adduct (0.922 g, 1.129 mmol), methylboronic acid (2.70 g, 45.2 mmol), 4-bromo-3-chloroanisole (6.39 ml, 45.2 mmol), and potassium phosphate (28.8 g, 135 mmol) in 150 mL dioxane and 50 mL water was heated to 110° C. for 2 hours. The reaction mixture was then diluted with heptane, the organics dried over MgSO4 and concentrated to afford 2-chloro-4-methoxy-1-methylbenzene. m/z (ESI) 141.0 (M−CH3)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
6.39 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
28.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.922 g
Type
catalyst
Reaction Step Two

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